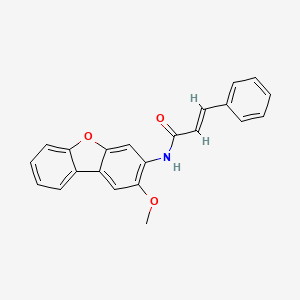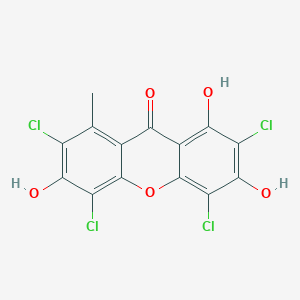
Thiophanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophanic acid is a member of xanthones.
Wissenschaftliche Forschungsanwendungen
Macrophage Endocytosis of Superparamagnetic Iron Oxide Nanoparticles : Thiophanic acid, in the form of Ferumoxides, plays a role in the field of medical imaging, particularly in magnetic resonance (MR) imaging. Ferumoxides, composed of dextran-coated iron oxide nanoparticles, are taken up by macrophages through scavenger receptor SR-A-mediated endocytosis. This property is significant for developing contrast agents in MR imaging (Raynal et al., 2004).
Dissipation Behavior in Agriculture : Thiophanate methyl, a form of thiophanic acid, is extensively applied in agriculture as a fungicide. It's crucial in controlling a wide range of fruit and vegetable pathogens. Research on its residue behavior and consumer dietary exposure, especially in products like strawberries, helps in understanding its environmental impact and safety (Malhat et al., 2020).
Antioxidative Activity : Thiophanic acid derivatives, like thiophane, exhibit antioxidative properties. Studies using bacterial tests have shown that thiophane is not mutagenic or genotoxic and offers better protection to cells than some known antioxidants. This is significant for developing new antioxidant compounds (Ovchinnikova et al., 2009).
Determination in Agricultural Products : Methods like Differential Pulse Polarography have been developed for determining thiophanate-methyl in agricultural products. This is essential for ensuring the safety and compliance of foodstuffs with health standards (Verma et al., 2004).
Environmental and Biological Imaging Applications : Thiophanic acid compounds are used in the development of fluorescent probes for biological and environmental imaging. These probes can detect toxic compounds like thiophenols, demonstrating the role of thiophanic acid derivatives in environmental monitoring and biological research (Liu et al., 2015).
Eigenschaften
CAS-Nummer |
7584-33-0 |
|---|---|
Produktname |
Thiophanic acid |
Molekularformel |
C14H6Cl4O5 |
Molekulargewicht |
396 g/mol |
IUPAC-Name |
2,4,5,7-tetrachloro-1,3,6-trihydroxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C14H6Cl4O5/c1-2-3-9(19)4-10(20)6(16)12(22)8(18)14(4)23-13(3)7(17)11(21)5(2)15/h20-22H,1H3 |
InChI-Schlüssel |
MYBIAUJNAXMGTF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C2=O)O)Cl)O)Cl |
Kanonische SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C2=O)O)Cl)O)Cl |
Andere CAS-Nummern |
7584-33-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



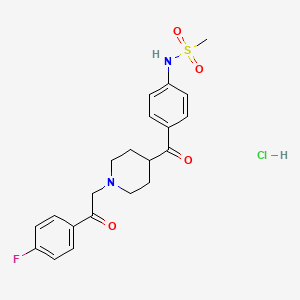
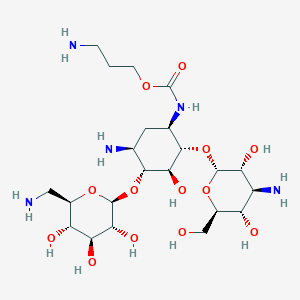
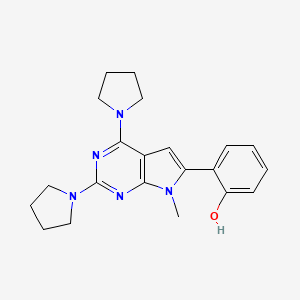
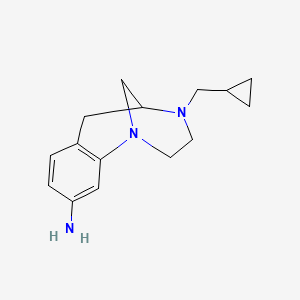
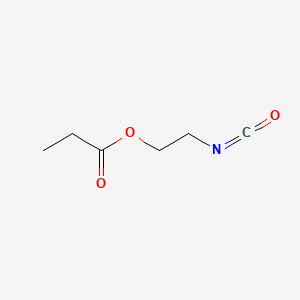
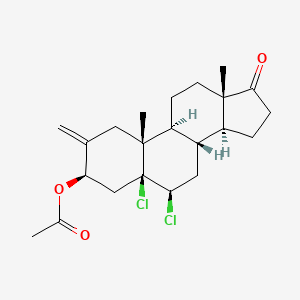
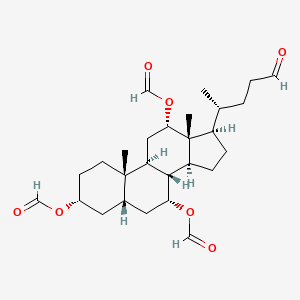
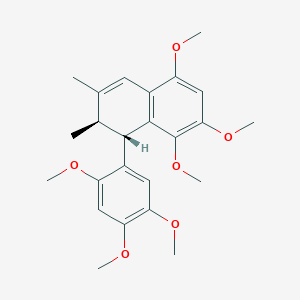
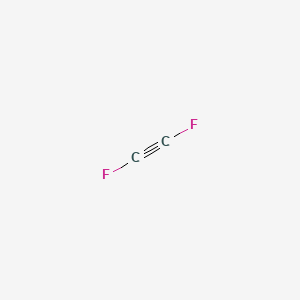
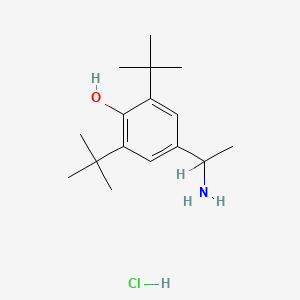
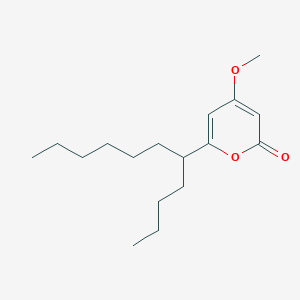
![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)
![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)
